molecular formula C15H13ClN2O3 B12441350 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol

Cat. No.: B12441350
M. Wt: 304.73 g/mol
InChI Key: AELUMXLICQKJTC-UHFFFAOYSA-N
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Description

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4,6-dimethyl-2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is then filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro and chloro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol involves its interaction with various molecular targets. In biological systems, the compound can bind to metal ions, forming complexes that can interact with DNA and proteins. This interaction can lead to the inhibition of enzymatic activities and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenol: Similar structure but lacks the dimethyl groups.

    2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylbenzene: Similar structure but lacks the hydroxyl group.

Uniqueness

The presence of both chloro and nitro groups, along with the dimethylphenol moiety, gives 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol unique electronic and steric properties.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methylideneamino]-4,6-dimethylphenol

InChI

InChI=1S/C15H13ClN2O3/c1-9-5-10(2)15(19)13(6-9)17-8-11-3-4-12(16)14(7-11)18(20)21/h3-8,19H,1-2H3

InChI Key

AELUMXLICQKJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C

Origin of Product

United States

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